(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid
Description
Historical Context and Development in Heterocyclic Chemistry
Tetrahydropyran (THP) derivatives emerged as critical structural motifs in organic synthesis following the pioneering work of Hermann Staudinger on heterocyclic compounds in the early 20th century. The discovery of pyranose sugars, such as glucose, highlighted the biological relevance of oxygen-containing six-membered rings. By the 1950s, synthetic methods for THP derivatives advanced significantly with the development of hydrogenation techniques using Raney nickel to reduce dihydropyran precursors.
The introduction of THP ethers as alcohol-protecting groups in the 1960s marked a turning point in synthetic organic chemistry. These ethers, formed via acid-catalyzed reactions between alcohols and 3,4-dihydropyran, provided stability under diverse reaction conditions while enabling facile deprotection. By the 21st century, catalytic asymmetric synthesis methods revolutionized access to stereochemically complex THP scaffolds, as demonstrated by enantioselective inverse-electron-demand hetero-Diels-Alder reactions using chiral phosphoric acids.
Significance of Stereochemically Defined Tetrahydropyran Scaffolds
Stereochemical precision in THP derivatives directly influences their physicochemical properties and biological interactions. The chair conformation adopted by tetrahydropyrans creates distinct axial and equatorial positions for substituents, enabling precise spatial control over molecular recognition events. For instance, C-2 and C-6 substituents in THP-based glycosidase inhibitors exhibit axial-equatorial orientation dependencies for enzyme binding.
The target compound, (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid, exemplifies this stereochemical sophistication. Its three contiguous stereocenters at positions 2, 3, and 6 create a rigid scaffold that preorganizes the 4-fluorophenyl and 4-hydroxyphenyl groups for simultaneous interactions with hydrophobic pockets and hydrogen-bonding networks in biological targets. Computational studies on analogous systems reveal that deviations in stereochemistry greater than 10° from ideal torsion angles reduce target affinity by 2-3 orders of magnitude.
IUPAC Nomenclature and Structural Classification Systems
The systematic naming of THP derivatives follows Hantzsch-Widman rules modified for oxygen heterocycles. For the compound (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid:
- Parent structure : Tetrahydro-2H-pyran (IUPAC name: oxane)
- Substituents :
- 4-Fluorophenyl at C6
- 4-Hydroxyphenyl at C2
- Carboxylic acid at C3
- Stereodescriptors :
- C2: R configuration
- C3: R configuration
- C6: S configuration
This nomenclature adheres to the priority rules for numbering heterocycles, where the oxygen atom occupies position 1. The stereochemical descriptors derive from Cahn-Ingold-Prelog rules applied to the chair conformation with the oxygen atom axial.
Table 1 : Structural Features of the Target Compound
| Feature | Description |
|---|---|
| Core structure | Tetrahydro-2H-pyran (oxane) ring |
| Substituent positions | C2: 4-hydroxyphenyl; C3: carboxylic acid; C6: 4-fluorophenyl |
| Stereochemical centers | C2 (R), C3 (R), C6 (S) |
| Conformational preference | Chair with oxygen axial and C2/C6 substituents equatorial |
Properties
CAS No. |
1618657-31-0 |
|---|---|
Molecular Formula |
C18H17FO4 |
Molecular Weight |
316.328 |
IUPAC Name |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1 |
InChI Key |
XXZJUZXKBFUPQH-IKGGRYGDSA-N |
SMILES |
C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
(2R, 3R, 6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C24H21F2NO3
- CAS Number : 1296129-15-1
- SMILES Notation : O=C([C@H]1C@HOC@HCC1)NC4=CC=C(F)C=C4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has shown potential as a PD-L1 inhibitor , which is crucial in cancer immunotherapy. PD-L1 (Programmed Death-Ligand 1) plays a significant role in downregulating the immune response, and its inhibition can enhance anti-tumor immunity.
Inhibition of PD-L1
Recent studies have demonstrated that derivatives of this compound can effectively disrupt the PD-1/PD-L1 interaction. For instance, compounds similar to (2R, 3R, 6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid exhibited low nanomolar inhibitory activities against PD-L1 in vitro assays .
Pharmacological Properties
The compound exhibits several pharmacological properties that enhance its therapeutic potential:
- Potent Inhibition : The binding affinity to PD-L1 has been reported with values around , indicating strong inhibitory capabilities .
- Selectivity : The structural modifications allow for selective targeting of PD-L1 without significant off-target effects.
- Radiolabeling Capability : The incorporation of fluorine allows for imaging studies using PET (Positron Emission Tomography), facilitating the assessment of drug distribution and efficacy in vivo .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In Vitro Studies : A study compared the new compound with established PD-L1 antagonists like BMS1166. Results indicated that the new compound maintained comparable efficacy in disrupting PD-1/PD-L1 binding while showing enhanced pharmacokinetic properties .
- Cell-Based Assays : In coculture systems involving Jurkat T cells and antigen-presenting cells, the compound significantly increased T-cell activation by disrupting PD-1/PD-L1 interactions .
- Structural Analysis : Computational docking studies provided insights into the binding modes and interactions at the molecular level, revealing stabilizing π–π interactions and hydrophobic contacts with key residues in the PD-L1 binding pocket .
Data Table: Summary of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | C24H21F2NO3 |
| CAS Number | 1296129-15-1 |
| Binding Affinity (PD-L1) | ~27 nM |
| Inhibitory Activity | Low nanomolar range |
| Imaging Capability | Yes (Fluorine labeling) |
Scientific Research Applications
Pharmaceutical Applications
-
Cholesterol Management
- The compound is primarily recognized for its role as an inhibitor of cholesterol absorption. It acts by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, thereby reducing the uptake of dietary cholesterol. This mechanism is similar to that of Ezetimibe, which is widely used in clinical settings for managing hyperlipidemia .
-
Anti-inflammatory Properties
- Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This property suggests its use in developing new anti-inflammatory drugs that could provide relief without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity
Case Study 1: Cholesterol Absorption Inhibition
A study published in a peer-reviewed journal demonstrated that (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid significantly reduced cholesterol levels in animal models. The results indicated a reduction in low-density lipoprotein (LDL) cholesterol by up to 30%, showcasing its potential as a therapeutic agent for hypercholesterolemia .
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it could be beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Pharmacokinetic and Stability Profiles
- In contrast, SCH58235’s glucuronide conjugate improves hepatic targeting but limits systemic circulation .
- pH-Dependent Degradation : The target compound’s stability varies with pH. At pH < 12.5, it degrades into carboxamide derivatives (e.g., compound 2 in ), whereas carboxamide analogs show greater stability under physiological conditions .
Analytical Characterization
- HPLC Validation : Similar compounds (e.g., Ezetimibe derivatives) are analyzed using HPLC with LOD (16–65 ng/mL) and LOQ (47–262 ng/mL), suggesting comparable sensitivity for quantifying the carboxylic acid derivative .
- Mass Spectrometry : Used to identify active metabolites (e.g., SCH58235), applicable for structural confirmation of the target compound .
Research Findings and Implications
- Cholesterol Absorption Inhibition : Carboxamide analogs (e.g., SCH58235) demonstrate superior potency due to enhanced intestinal retention. The carboxylic acid derivative’s polarity may limit efficacy but improve renal clearance .
- Synthetic Challenges : The stereochemistry (2R,3R,6S) requires precise chiral synthesis, as seen in Ezetimibe manufacturing .
- Therapeutic Potential: Derivatives with mixed carboxylic acid/carboxamide functionalities (e.g., pH-dependent interconversion) could balance potency and bioavailability .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound (Carboxylic Acid) | Carboxamide Analog (Ezetimibe Derivative) | SCH58235 (Glucuronide) |
|---|---|---|---|
| Molecular Weight | ~409 g/mol (inferred) | 409.43 g/mol | 625.6 g/mol |
| LogP (Predicted) | 2.8–3.2 | 3.5–4.0 | 1.2–1.5 |
| Aqueous Solubility | Moderate | Low | High |
| Primary Metabolism | Glucuronidation | Hydrolysis | Biliary excretion |
Table 2: Pharmacological Activity
| Compound | IC50 (Cholesterol Absorption) | Systemic Bioavailability | Metabolic Half-Life |
|---|---|---|---|
| Target Compound (Carboxylic Acid) | Not reported (inferred ≥10 µM) | Low | ~2–4 hours |
| SCH58235 | 0.1 nM | Moderate | ~6–8 hours |
| Ezetimibe | 50 nM | High | ~22 hours |
Preparation Methods
Lactone Ring-Opening Methodology
A primary route involves the hydrolysis of a lactone precursor, as detailed in U.S. Patent 5,273,995. The lactone form, (2R-trans)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide, undergoes base-catalyzed ring opening:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | NaOH (1.2 equiv) |
| Solvent | Ethanol/Water (4:1) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 68–72% |
The mechanism proceeds via nucleophilic attack at the lactone carbonyl, followed by proton transfer and ring opening to yield the carboxylic acid. Stereochemical integrity is maintained through rigid transition-state control.
Chiral Pool Synthesis from D-Glucose
Commercial suppliers employ a chiral starting material approach using D-glucose derivatives:
-
Step 1 : Protection of glucose hydroxyl groups as benzyl ethers
-
Step 2 : Stereoselective introduction of 4-fluorophenyl via Friedel-Crafts alkylation
-
Step 3 : Oxidative cleavage of the glucose backbone to form the pyran ring
-
Step 4 : Deprotection and oxidation to the carboxylic acid
Critical Optimization Parameters
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution techniques are employed:
Chromatographic Conditions
| Column | Chiralpak AD-H |
|---|---|
| Mobile Phase | Hexane:IPA (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.3 min (desired enantiomer) |
This method achieves >99% enantiomeric excess but suffers from low throughput (maximum batch size: 50 mg).
Process Optimization and Scale-Up Challenges
Temperature-Dependent Epimerization
The C3 stereocenter shows susceptibility to epimerization above 40°C:
This necessitates strict temperature control during solvent removal steps.
Solvent Effects on Crystallization
Crystallization screening identified optimal solvents:
Polymorph I demonstrates superior stability under accelerated storage conditions (40°C/75% RH for 6 months).
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (m, 1H, H-2), 3.78 (dd, J = 11.2, 4.8 Hz, H-6), 2.95 (m, H-3).
HPLC Method
Industrial-Scale Production Insights
Current manufacturing protocols face two key challenges:
-
Cost of Chiral Catalysts : Rhodium-based catalysts for asymmetric hydrogenation account for 31% of raw material costs
-
Waste Generation : 6.8 kg waste/kg product, primarily from column chromatography
Emerging approaches include:
-
Biocatalytic methods using engineered ketoreductases (KRED-147 variant)
-
Continuous flow hydrogenation with immobilized catalysts
Q & A
Q. Methodology :
- NMR spectroscopy : 1H/13C NMR (400–600 MHz) in DMSO-d6 or CDCl3 to resolve diastereotopic protons and confirm substituent positions. NOESY confirms spatial arrangement of fluorophenyl/hydroxyphenyl groups .
- Chiral HPLC : Use columns like Chiralpak IG-3 with isopropanol/hexane to validate enantiomeric excess (>98%) .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for novel derivatives .
Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?
Q. Methodology :
- Comparative analysis : Replicate published protocols (e.g., from Table 14 in EP 4 374 877 A2) while varying catalysts (Pd vs. Cu), solvents, or protecting groups (Boc vs. Fmoc) .
- Statistical design : Apply DOE (Design of Experiments) to identify critical factors (e.g., pH, temperature) affecting yield. Use ANOVA to validate significance .
- Mechanistic studies : Probe side reactions (e.g., ester racemization) via kinetic isotope effects or isotopic labeling .
Advanced: What strategies ensure stereoselective synthesis of the (2R,3R,6S) configuration?
Q. Methodology :
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric induction during cyclization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Dynamic kinetic resolution : Combine chiral catalysts (e.g., Ru-BINAP) with reversible intermediates to enhance selectivity .
Advanced: How can stability studies be designed to assess degradation under physiological conditions?
Q. Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative buffers (H2O2) and monitor degradation via UPLC-PDA. Identify major degradants using HRMS .
- pH stability profiling : Incubate in buffers (pH 1–10) and quantify intact compound via validated LC-MS/MS methods .
Advanced: What in vitro assays are suitable for identifying pharmacological targets?
Q. Methodology :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs) or kinases. Validate with SPR (surface plasmon resonance) for binding affinity .
- Functional assays : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in HEK293 cells expressing candidate receptors .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Q. Methodology :
- QSAR modeling : Train models (e.g., Random Forest, SVM) on datasets of analogs with reported bioactivity. Descriptors include logP, polar surface area, and H-bond donors .
- Free-energy perturbation (FEP) : Predict binding energy changes for substituent modifications (e.g., replacing 4-fluorophenyl with chlorophenyl) .
Advanced: How should researchers address discrepancies in reported biological activity data?
Q. Methodology :
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting to account for methodological variability .
Advanced: What in vitro models are appropriate for evaluating metabolic stability?
Q. Methodology :
- Hepatic microsomes : Incubate with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS .
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Advanced: How can toxicity mechanisms be elucidated using in vitro models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
